molecular formula C21H20O B11531619 2,6-Dibenzylidene-4-methylcyclohexanone

2,6-Dibenzylidene-4-methylcyclohexanone

Cat. No.: B11531619
M. Wt: 288.4 g/mol
InChI Key: GGQPRMNUBBOBJE-PXXPDPNMSA-N
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Description

2,6-Dibenzylidene-4-methylcyclohexanone is an organic compound with the molecular formula C21H20O. It is characterized by a cyclohexanone core substituted with two benzylidene groups at the 2 and 6 positions and a methyl group at the 4 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dibenzylidene-4-methylcyclohexanone can be synthesized through the condensation reaction of 4-methylcyclohexanone with benzaldehyde. The reaction typically involves the use of a base catalyst such as sodium hydroxide or potassium hydroxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol. The product is then purified through recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibenzylidene-4-methylcyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dibenzylidene-4-methylcyclohexanone has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-Dibenzylidene-4-methylcyclohexanone involves its interaction with various molecular targets. The compound’s benzylidene groups can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound’s ability to undergo redox reactions may play a role in its biological activity by modulating oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Bis(3,4-dimethoxybenzylidene)-4-methylcyclohexanone
  • 2,6-Bis(2,5-dimethoxybenzylidene)-4-methylcyclohexanone
  • 2,6-Bis(1,3-benzodioxol-4-ylmethylene)-4-methylcyclohexanone

Uniqueness

2,6-Dibenzylidene-4-methylcyclohexanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two benzylidene groups and a methyl group on the cyclohexanone core differentiates it from other similar compounds, potentially leading to unique reactivity and applications .

Properties

Molecular Formula

C21H20O

Molecular Weight

288.4 g/mol

IUPAC Name

(2E,6E)-2,6-dibenzylidene-4-methylcyclohexan-1-one

InChI

InChI=1S/C21H20O/c1-16-12-19(14-17-8-4-2-5-9-17)21(22)20(13-16)15-18-10-6-3-7-11-18/h2-11,14-16H,12-13H2,1H3/b19-14+,20-15+

InChI Key

GGQPRMNUBBOBJE-PXXPDPNMSA-N

Isomeric SMILES

CC1C/C(=C\C2=CC=CC=C2)/C(=O)/C(=C/C3=CC=CC=C3)/C1

Canonical SMILES

CC1CC(=CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)C1

Origin of Product

United States

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